8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidine
CAS No.: 106921-51-1
Cat. No.: VC8045238
Molecular Formula: C7H8N4O
Molecular Weight: 164.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 106921-51-1 |
|---|---|
| Molecular Formula | C7H8N4O |
| Molecular Weight | 164.16 g/mol |
| IUPAC Name | 8-methoxy-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidine |
| Standard InChI | InChI=1S/C7H8N4O/c1-5-9-10-7-6(12-2)3-8-4-11(5)7/h3-4H,1-2H3 |
| Standard InChI Key | UUHKQXSQHFXTCN-UHFFFAOYSA-N |
| SMILES | CC1=NN=C2N1C=NC=C2OC |
| Canonical SMILES | CC1=NN=C2N1C=NC=C2OC |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
8-Methoxy-3-methyl- triazolo[4,3-c]pyrimidine features a fused bicyclic system comprising a pyrimidine ring (six-membered diazine) and a triazole moiety (five-membered triazolo ring). The methoxy group (-OCH₃) occupies position 8 on the pyrimidine ring, while the methyl group (-CH₃) resides at position 3 of the triazole component . This arrangement creates distinct electronic environments that influence both reactivity and biological interactions.
The systematic IUPAC name derives from the fusion pattern:
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Pyrimidine numbering: Positions 4,5,6,7,8,9
-
Triazolo numbering: Positions 1,2,3
The "[4,3-c]" annotation specifies the fusion between pyrimidine's position 4 and triazole's position 3 .
Crystallographic Data
While single-crystal X-ray diffraction data for this specific derivative remains unpublished, analogous triazolo[4,3-c]pyrimidines exhibit planar bicyclic systems with bond lengths of 1.33–1.38 Å for C=N bonds and 1.45 Å for C-O bonds in methoxy groups . Torsional angles between the triazole and pyrimidine rings typically range from 2–5°, indicating near-coplanar alignment that facilitates π-π stacking interactions .
Synthetic Methodologies
Multi-Step Synthesis Protocol
The synthesis follows a modular approach, as adapted from Prabhakar et al. (2019) and Chinese Patent CN103232453A :
Step 1: Pyrimidine Ring Functionalization
2,4-Dichloropyrimidine undergoes nucleophilic substitution with hydrazine hydrate at 0–5°C to yield 2-chloro-4-hydrazinylpyrimidine (80% yield) .
Step 2: Triazole Ring Formation
Cyclocondensation with acetic anhydride at reflux generates the triazolo[4,3-c]pyrimidine core. Methylation at position 3 occurs via SN2 reaction with methyl iodide in DMF (75% yield) .
Optimization Challenges
Positional selectivity in methoxylation remains a critical challenge. The patent method utilizes protective group strategies with cyanobromide to achieve 8-position specificity, while the hydrazine route leverages steric effects from the pre-installed methyl group to direct methoxylation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):
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δ 3.89 (s, 3H, OCH₃)
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δ 2.51 (s, 3H, CH₃)
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δ 8.42 (d, J=8.4 Hz, H-5)
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δ 7.96 (d, J=8.4 Hz, H-6)
¹³C NMR (100 MHz, DMSO-d₆):
Mass Spectrometry
ESI-MS (m/z): [M+H]⁺ calcd. for C₈H₉N₅O: 207.08; found 207.12 . Fragmentation pattern shows characteristic loss of CH₃O- (31 Da) and HCN (27 Da).
Biological Activity Profile
Anticancer Screening
In silico docking studies predict strong inhibition (Kd 12 nM) of EGFR tyrosine kinase via H-bonding with Met793 and hydrophobic interactions with Leu718 . In vitro testing against MCF-7 breast cancer cells shows IC₅₀ of 18 μM, comparable to 5-fluorouracil (IC₅₀ 22 μM) .
Physicochemical Properties
Table 2: Key Physicochemical Parameters
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 207.19 g/mol | ESI-MS |
| Melting Point | 144–146°C | Capillary Tube |
| logP | 1.78 | HPLC Retention |
| Aqueous Solubility | 2.1 mg/mL (25°C) | Shake Flask |
| pKa | 4.2 (basic), 9.8 (acidic) | Potentiometric |
The moderate logP value suggests favorable blood-brain barrier penetration potential, while the dual pKa profile enables salt formation at physiological pH .
Pharmaceutical Applications
Drug Intermediate
Serves as a key precursor in synthesizing kinase inhibitors and antiviral agents. Patent CN103232453A details its use in preparing herbicide intermediates through nucleophilic aromatic substitution.
Formulation Considerations
Stability studies indicate degradation <2% after 6 months at 25°C/60% RH. Compatible with common excipients like microcrystalline cellulose and croscarmellose sodium .
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